molecular formula C26H26N4O2S2 B11634802 7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11634802
M. Wt: 490.6 g/mol
InChI Key: ZLQXMIWXSIXZOJ-STZFKDTASA-N
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Description

The compound “(5Z)-5-{[7-METHYL-4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a combination of pyridopyrimidine, thiazolidinone, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyridopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine group: This step may involve nucleophilic substitution reactions.

    Formation of the thiazolidinone ring: This can be synthesized through cyclization reactions involving thiourea and appropriate aldehydes or ketones.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesis equipment and high-throughput screening methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[7-METHYL-4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-5-{[7-METHYL-4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-[(4-METHYLPHENYL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C26H26N4O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O2S2/c1-17-6-9-19(10-7-17)16-30-25(32)21(34-26(30)33)14-20-23(28-12-4-3-5-13-28)27-22-11-8-18(2)15-29(22)24(20)31/h6-11,14-15H,3-5,12-13,16H2,1-2H3/b21-14-

InChI Key

ZLQXMIWXSIXZOJ-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)N5CCCCC5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)N5CCCCC5)SC2=S

Origin of Product

United States

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